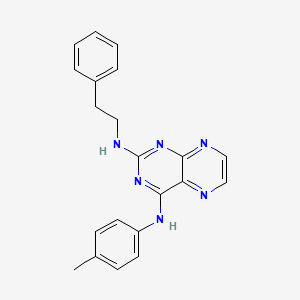![molecular formula C23H21N3O2 B2475845 N-(4-{7-méthylimidazo[1,2-a]pyridin-2-yl}phényl)-2-éthoxybenzamide CAS No. 838817-40-6](/img/structure/B2475845.png)
N-(4-{7-méthylimidazo[1,2-a]pyridin-2-yl}phényl)-2-éthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, such as this one, have been known to exhibit diverse bioactivity and have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines generally interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and others .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines is known to be clean, high yielding, and environmentally benign , which may suggest good bioavailability.
Result of Action
Given its potential targets and bioactivity, it can be inferred that the compound may have effects such as cell cycle arrest (via cdk inhibition), modulation of neuronal activity (via calcium channel blocking and gaba a receptor modulation), and others .
Action Environment
The synthesis of imidazo[1,2-a]pyridines is known to be reasonably fast, very clean, high yielding, and environmentally benign , suggesting that the compound may be stable under various conditions.
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have also shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Cellular Effects
Other imidazo[1,2-a]pyridines have shown significant effects on various types of cells and cellular processes . For instance, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other imidazo[1,2-a]pyridines have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally friendly, making it an attractive method for industrial production .
Analyse Des Réactions Chimiques
2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP). The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as Zolpidem, Alpidem, and Saridipem. These compounds share similar structural features but differ in their specific biological activities and therapeutic applications . The unique structural features of 2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide contribute to its distinct pharmacological profile .
Propriétés
IUPAC Name |
2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-21-7-5-4-6-19(21)23(27)24-18-10-8-17(9-11-18)20-15-26-13-12-16(2)14-22(26)25-20/h4-15H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNUMZFSMIUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=CC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2475763.png)


![Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate](/img/structure/B2475767.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2475768.png)
![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)

![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
amine hydrochloride](/img/structure/B2475782.png)
![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)
